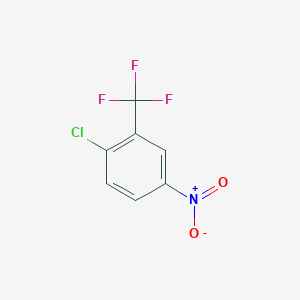

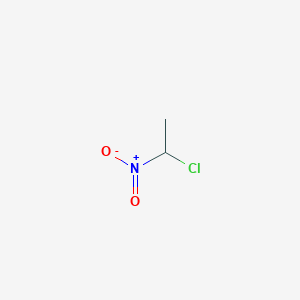

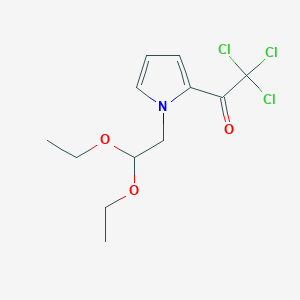

![molecular formula C9H19NO3 B146440 3-(2,2-二甲基-[1,3]二氧杂环戊烷-4-基甲氧基)-丙胺 CAS No. 131606-42-3](/img/structure/B146440.png)

3-(2,2-二甲基-[1,3]二氧杂环戊烷-4-基甲氧基)-丙胺

描述

Synthesis and Characterization of Copolymers

The synthesis of poly[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate] (PSMA) through free radical polymerization has been reported, leading to the creation of random copolymers with 2,3-dihydroxypropyl methacrylate (DHPMA) upon partial hydrolysis of the acetal group. The study utilized 1H NMR and FTIR spectroscopy to determine copolymer composition and to indicate the presence of hydrogen bonding, respectively. The thermal properties, including glass transition temperature and thermal degradation, were also examined, showing that the glass transition temperature increases with DHPMA content. Additionally, dynamic light scattering was used to study the solution behavior of these copolymers in water, revealing the formation of clusters within a specific size range, which is dependent on the copolymer composition .

Cardiovascular Pharmacological Effects

A separate study focused on the cardiovascular pharmacological characterization of novel 2,3-dimethyl-2-butylamine derivatives in rats. These derivatives were found to have significant effects on outward potassium currents in rat tail arterial smooth muscle cell membranes and displayed varying levels of activity based on the substituents on the amine side chain. The study also explored the compounds' effects on cardiovascular hemodynamics parameters such as mean blood pressure and heart rate. The findings suggest that the branched alkyl substituents on these derivatives can induce hypotensive effects with modest inhibition of cardiac function .

Aziridination of Chiral Esters

The aziridination of chiral 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-propenoate esters has been investigated, leading to the production of aziridine derivatives. The reaction involves the addition of an (ethoxycarbonyl)amino group to the double bond, with good stereoselectivity observed for trans substrates. These aziridine products serve as precursors to polyhydroxy amino acids, which are of interest in various chemical syntheses .

Antifungal Activity of Propylamines

Research into the antifungal activity of N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines has been conducted. These compounds were synthesized and tested against plant pathogenic fungi both in vitro and in vivo. The study found that certain compounds maintained antifungal activity, particularly when the substituents were not overly bulky or lipophilic. The structural similarities with known squalene epoxidase inhibitors were noted, although the usual mechanism of action for triazoles was maintained .

Large-Scale Preparation of Amino Acid Derivatives

A large-scale preparation method for (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine and its analogs from L-aspartic acid has been developed. The process involves several steps, including methylation, reduction, protection, and mesylation, followed by reaction with benzylamine and hydrogenolysis to yield the target compound. This method provides a pathway for the synthesis of various amino acid derivatives .

Crystal Structure Analysis

The synthesis and crystal structure of triethylammonium 5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)(methylthio)methyl]-1,3-dimethylpyrimidine-2,4,6-trionate have been described. The compound was obtained as red-orange stable crystals through the reaction of specific precursors in the presence of triethylamine. The crystal structure confirmed the localization of the negative charge at the barbituric-acid ring in its enolate form .

科学研究应用

内生真菌代谢产物

一项关于来自梅氏红豆杉的内生真菌Xylaria sp.的次生代谢产物的研究发现了一种与3-(2,2-二甲基-[1,3]二氧杂环戊烷-4-基甲氧基)-丙胺相关的新代谢产物。这些代谢产物在体外显示出显著的细胞毒性和抗菌活性,表明在制药和生物技术领域有潜在应用(Lin et al., 2016)。

聚合物化学

该分子已被用于聚合物化学,特别是在合成和反应带有环状碳酸酯基团的聚甲基丙烯酸酯中。研究突出了它在创造具有特定性质的聚合物方面的实用性,例如在特定溶剂中的溶解性以及在侧链中形成带有羟基脲基团的聚甲基丙烯酸酯,表明它在新材料开发中的重要性(Kihara & Endo, 1992)。

表面改性材料

3-(2,2-二甲基-[1,3]二氧杂环戊烷-4-基甲氧基)-丙胺已被用于合成氨基功能化聚二甲基硅氧烷。这些材料以其疏水性质和含有适合与带负电荷表面相互作用的氨基团而闻名,使它们在特殊表面改性方面具有价值。它们在制备薄膜和研究其形态和抗菌效果方面的应用进一步突显了这种化合物在科学研究中的多功能性(Novi et al., 2006)。

属性

IUPAC Name |

3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-9(2)12-7-8(13-9)6-11-5-3-4-10/h8H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTVLQHLIFBSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)COCCCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-propylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

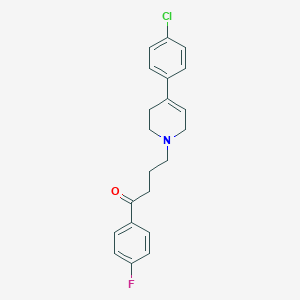

![3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione](/img/structure/B146359.png)

![1-Phenyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B146363.png)

![(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B146370.png)